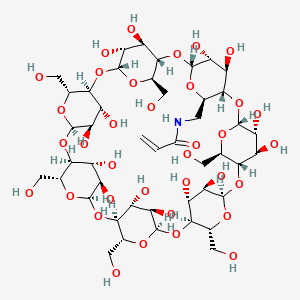

6-Acrylamido-beta-cyclodextrin

Description

Overview of Cyclodextrin (B1172386) Derivatives in Supramolecular Chemistry

Cyclodextrins are a class of cyclic oligosaccharides, typically composed of 6, 7, or 8 D-glucopyranose units linked in a ring, denoted as α-, β-, and γ-cyclodextrin, respectively. mdpi.com Their structure resembles a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. nih.govfrontiersin.org This unique architecture is the cornerstone of their utility in supramolecular chemistry, enabling them to encapsulate a wide variety of guest molecules within their cavity through non-covalent host-guest interactions. nih.govmdpi.com This formation of inclusion complexes can alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability. mdpi.comcrimsonpublishers.com

The chemical modification of native cyclodextrins to create derivatives is a critical area of research aimed at enhancing their inherent properties. mdpi.com Functionalization of the hydroxyl groups on the cyclodextrin rim allows for the tuning of their solubility, stability, and, most importantly, their recognition and binding capabilities. mdpi.com These modifications can range from simple substitutions to the attachment of polymeric chains or reactive moieties, vastly expanding their applicability. rsc.org

Significance of Functionalized Beta-Cyclodextrins in Advanced Materials Science

Functionalized beta-cyclodextrins are integral to the development of advanced materials with tailored properties. Their ability to form stable inclusion complexes is harnessed in a multitude of applications, from drug delivery systems to environmental remediation. mdpi.comcrimsonpublishers.com In materials science, they serve as versatile building blocks for creating functional polymers, hydrogels, and nanoparticles. nih.govrsc.org

The incorporation of functionalized beta-cyclodextrins into material matrices can impart specific functionalities. For instance, they have been employed in the development of sophisticated sensors. By immobilizing cyclodextrin derivatives on electrode surfaces or nanoparticles, sensors with high sensitivity and selectivity for detecting various analytes, including biomolecules and environmental pollutants, can be fabricated. nih.govrsc.orgrsc.org Furthermore, their catalytic activity has been explored in various organic reactions, where the cyclodextrin cavity provides a microenvironment that can enhance reaction rates and selectivity. nih.govmdpi.comresearchgate.net

Recent research has also highlighted their role in the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. This is often achieved by functionalizing the cyclodextrin with responsive polymer chains. mdpi.com

Rationale for Research on 6-Acrylamido-beta-Cyclodextrin as a Versatile Building Block

The specific functionalization of beta-cyclodextrin (B164692) with an acrylamido group at the 6-position yields this compound, a molecule of significant scientific interest. The rationale for its investigation as a versatile building block stems from the unique combination of the host-guest capabilities of the cyclodextrin core and the reactive potential of the acrylamido group.

The acrylamido moiety is a polymerizable group, which allows this compound to act as a monomer in the synthesis of functional polymers and hydrogels. researchgate.net This opens up avenues for creating cross-linked networks where the cyclodextrin units are covalently integrated into the material's structure. Such materials can exhibit enhanced mechanical properties and stability while retaining the ability to form inclusion complexes.

The presence of the acrylamido group also provides a handle for further chemical modifications through Michael addition or other reactions, allowing for the attachment of a wide array of functional molecules. This versatility makes this compound a highly adaptable platform for designing materials with specific and complex functionalities.

Scope and Objectives of Academic Inquiry into this compound Systems

The primary scope of academic inquiry into this compound systems is the exploration and exploitation of its unique properties for the creation of novel functional materials. Research objectives are multifaceted and can be broadly categorized as follows:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes for this compound and the thorough characterization of its chemical and physical properties.

Polymer and Hydrogel Development: A significant portion of research focuses on the polymerization of this compound to form linear polymers, copolymers, and cross-linked hydrogels. researchgate.net The objective is to understand the polymerization kinetics and to tailor the properties of the resulting materials, such as swelling behavior, mechanical strength, and drug release profiles. mdpi.comnih.gov

Drug Delivery Systems: A major application-driven objective is the design of drug delivery systems based on this compound. The goal is to enhance the solubility and bioavailability of poorly water-soluble drugs by encapsulating them within the cyclodextrin cavities of the polymeric network. nih.gov

Biomedical Applications: Research also aims to explore other biomedical applications, such as tissue engineering and regenerative medicine, where hydrogels based on this compound can serve as scaffolds for cell growth. crimsonpublishers.com

Sensing and Environmental Remediation: Another area of investigation is the use of materials derived from this compound for the development of chemical sensors and for the removal of pollutants from water through inclusion complexation.

Properties

IUPAC Name |

N-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13-,14-,15-,16-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSCYSGPHJCJH-MKWHQSKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Acrylamido Beta Cyclodextrin

Strategies for Site-Specific Functionalization at the C-6 Position of Beta-Cyclodextrin (B164692)

The key to synthesizing 6-Acrylamido-beta-cyclodextrin lies in the regioselective modification of the beta-cyclodextrin structure. Beta-cyclodextrin, a cyclic oligosaccharide of seven glucose units, possesses primary hydroxyl groups at the C-6 position and secondary hydroxyl groups at the C-2 and C-3 positions. The primary C-6 hydroxyl groups are more sterically accessible and reactive, allowing for targeted functionalization.

The most common and effective strategy to achieve site-specific functionalization at the C-6 position is through the synthesis of a key intermediate, 6-O-monotosyl-β-cyclodextrin (Ts-β-CD). mdpi.com This is typically achieved by reacting beta-cyclodextrin with p-toluenesulfonyl chloride (TsCl). beilstein-journals.orgbeilstein-journals.org The tosyl group is an excellent leaving group, making the tosylated cyclodextrin (B1172386) a versatile precursor for subsequent nucleophilic substitution reactions.

Several methods exist for the monotosylation of beta-cyclodextrin:

Heterogeneous Method: Solid, finely crushed TsCl is added to an aqueous solution of beta-cyclodextrin, followed by the addition of an aqueous sodium hydroxide (B78521) solution. The product precipitates upon neutralization. beilstein-journals.orgbeilstein-journals.org

Homogeneous Method: TsCl dissolved in a solvent like acetonitrile (B52724) is added to a basic aqueous solution of beta-cyclodextrin. mdpi.com

Pyridine (B92270) Method: Beta-cyclodextrin is dissolved in pyridine, which acts as both the solvent and the base, and a solution of TsCl in pyridine is added. mdpi.combeilstein-journals.orgbeilstein-journals.org This method is often used for α- and γ-cyclodextrins but is also applicable to β-cyclodextrin. The regioselectivity at the C-6 position is attributed to the inclusion of pyridine in the cyclodextrin cavity, which activates the primary hydroxyl groups. beilstein-journals.orgbeilstein-journals.org

The yield for monotosylation typically ranges from 10% to 30%, though some optimized procedures report yields as high as 58% by reusing unreacted starting materials. mdpi.com Purification of the mono-substituted product from unreacted cyclodextrin and over-substituted byproducts is crucial and is usually accomplished through crystallization or column chromatography. mdpi.combeilstein-journals.org

An alternative to tosylation is monohalogenation. For instance, 6-iodo-β-cyclodextrin can be prepared from Ts-β-CD by reaction with potassium iodide in DMF, often accelerated by microwave irradiation, achieving high yields. mdpi.com

Table 1: Comparison of Monotosylation Methods for Beta-Cyclodextrin

| Method | Reagents & Solvents | Typical Yield | Key Features |

| Heterogeneous | β-CD, p-toluenesulfonyl chloride (solid), Water, NaOH | 10-30% | Involves a heterogeneous mixture; precipitation of product upon neutralization. beilstein-journals.orgbeilstein-journals.org |

| Homogeneous | β-CD, p-toluenesulfonyl chloride, Acetonitrile, Water, NaOH | 10-30% | Reagents are in solution; offers potentially better control over the reaction. mdpi.com |

| Pyridine | β-CD, p-toluenesulfonyl chloride, Pyridine | ~30% | Pyridine acts as solvent and base; C-6 regioselectivity enhanced by host-guest interaction. beilstein-journals.orgbeilstein-journals.org |

Amination and Subsequent Acrylamido Group Introduction

Once the 6-O-monotosyl-β-cyclodextrin precursor is synthesized and purified, the next step is the introduction of an amino group at the C-6 position. A highly effective route involves a two-step process: azidation followed by reduction. beilstein-journals.orgbeilstein-journals.org

Azidation: The tosylated cyclodextrin (Ts-β-CD) is reacted with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosyl group via an Sₙ2 reaction to yield 6-azido-6-deoxy-β-cyclodextrin. rsc.org

Reduction: The resulting azido (B1232118) derivative is then reduced to the corresponding primary amine, 6-amino-6-deoxy-β-cyclodextrin. The Staudinger reduction, using triphenylphosphine (B44618) (PPh₃), is a popular and efficient method for this transformation. beilstein-journals.org Catalytic hydrogenation is another viable reduction method. beilstein-journals.orgbeilstein-journals.org

Direct amination of Ts-β-CD using concentrated ammonia (B1221849) is also possible but can lead to a more complex mixture of products, making purification challenging. beilstein-journals.org

The final step is the formation of the acrylamido group. This is achieved by reacting the purified 6-amino-6-deoxy-β-cyclodextrin with an activated acrylic acid derivative, most commonly acryloyl chloride, in the presence of a base to neutralize the HCl byproduct. This acylation reaction attaches the polymerizable acrylamido moiety to the C-6 position of the beta-cyclodextrin, yielding the final product, this compound. researchgate.net

Advanced Synthetic Routes for High-Yield Production

To overcome the limitations of traditional batch synthesis, such as long reaction times and safety concerns, advanced synthetic methodologies have been developed.

Continuous Flow Synthesis: A continuous flow method has been successfully developed for the synthesis of the key intermediate, 6-monoamino-6-monodeoxy-β-cyclodextrin. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach involves carrying out the monotosylation, azidation, and reduction steps in a flow reactor system. The benefits include a significant reduction in reaction time from hours to minutes, enhanced safety, and high yields comparable to batch methods. beilstein-journals.orgbeilstein-journals.org While a solvent exchange is necessary between the tosylation and azidation steps, the azidation and reduction stages can be coupled into a single, efficient flow system. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically shorten reaction times for the synthesis of cyclodextrin derivatives. For example, the conversion of Ts-β-CD to 6-iodo-β-cyclodextrin can be completed in minutes with high yield under microwave conditions. mdpi.com Similarly, a solvent-free, microwave-assisted reaction between Ts-β-CD and liquid amines provides a rapid route to 6-amino-β-cyclodextrins. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for 6-Amino-β-cyclodextrin

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yield | Similar to Continuous Flow | High, comparable to Batch |

| Safety | Higher risk with hazardous reagents | Safer, smaller reaction volumes |

| Process Control | Less precise | Precise control over parameters |

| Scalability | Can be challenging | More straightforward to scale up |

Tailoring Substitution Patterns and Degrees of Functionalization

Controlling the degree of substitution (DS)—the average number of functional groups per cyclodextrin molecule—is critical for tailoring the final properties of the material. The synthesis of mono-substituted derivatives like this compound requires careful control of reaction conditions. beilstein-journals.org

The primary strategy for achieving monosubstitution is to use a limited amount of the modifying reagent (e.g., TsCl). beilstein-journals.org However, due to the similar reactivity of the hydroxyl groups, a statistical mixture of products including unreacted, mono-substituted, and poly-substituted cyclodextrins is often formed. mdpi.combeilstein-journals.org Therefore, efficient purification techniques like crystallization and chromatography are essential to isolate the pure mono-functionalized product. beilstein-journals.org

To obtain derivatives with a higher degree of substitution, the stoichiometry of the reagents is adjusted, using a larger excess of the functionalizing agent. This allows for the creation of poly-substituted cyclodextrin polymers (pCDs), where multiple acrylamido groups can be attached to a single cyclodextrin molecule, or where cyclodextrin units are cross-linked. nih.gov

Chemical Modification of the Acrylamido Moiety for Enhanced Reactivity

The primary purpose of introducing the acrylamido group is to impart polymerizability to the cyclodextrin molecule. The vinyl group (C=C) of the acrylamido moiety is highly reactive and can readily participate in free-radical polymerization. bohrium.com

This allows this compound to serve as a functional monomer. It can be copolymerized with other monomers to create linear polymers with pendant cyclodextrin units or used as a cross-linking agent to form cyclodextrin-based hydrogels. bohrium.comresearchgate.net These polymeric structures combine the unique host-guest inclusion capabilities of the cyclodextrin cavity with the mechanical and physical properties of the polymer backbone. nih.gov The resulting materials, such as hydrogels, are often stimuli-responsive (e.g., to pH) and have applications in areas like drug delivery and the creation of "smart" materials. bohrium.com

Polymerization and Advanced Material Design with 6 Acrylamido Beta Cyclodextrin

Free Radical Polymerization and Copolymerization

Free radical polymerization is a widely employed method for synthesizing polymers from vinyl monomers like 6-Acrylamido-beta-cyclodextrin. This technique allows for the creation of a diverse range of polymer structures, including linear and graft copolymers, as well as cross-linked networks.

Synthesis of Linear and Graft Copolymers

Linear polymers incorporating this compound can be synthesized through the copolymerization of the cyclodextrin (B1172386) monomer with other comonomers. For instance, linear, high molecular weight β-cyclodextrin-based polymers have been prepared by condensing a diamino acid derivative of β-cyclodextrin with difunctionalized polyethylene (B3416737) glycol (PEG) comonomers. illinois.edu This results in polymers with pendant carboxylate functionality and high aqueous solubility. illinois.edu

Graft copolymers, where cyclodextrin units are attached as side chains to a polymer backbone, have also been extensively studied. A common strategy involves the synthesis of a polymer backbone with reactive sites, followed by the grafting of cyclodextrin moieties. For example, poly(D,L-lactide)-grafted β-cyclodextrin has been synthesized by the ring-opening polymerization of D,L-lactide onto β-cyclodextrin. researchgate.net Another approach involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymer backbones, such as poly(azidopropyl methacrylate), which can then be coupled with alkyne-functionalized polymers via azide-alkyne cycloaddition to form graft copolymers. nih.gov The introduction of β-cyclodextrin units can enhance the hydrophilicity and biocompatibility of the resulting copolymers. researchgate.net

The table below summarizes examples of linear and graft copolymers synthesized using β-cyclodextrin derivatives.

| Polymer Type | Synthesis Method | Comonomers/Backbone | Key Features |

| Linear Copolymer | Condensation Polymerization | Diamino acid derivative of β-cyclodextrin, difunctionalized PEG | High molecular weight, high aqueous solubility (>200 mg/mL) illinois.edu |

| Graft Copolymer | Ring-Opening Polymerization | β-cyclodextrin, D,L-lactide | Improved hydrophilicity and biocompatibility researchgate.net |

| Graft Copolymer | RAFT Polymerization and "Click" Chemistry | Poly(azidopropyl methacrylate) backbone, alkyne-functionalized poly(N-isopropylacrylamide) grafts | pH-dependent membrane destabilization nih.gov |

| Graft Copolymer | Free Radical Polymerization | Starch, Monochlorotriazinyl-β-cyclodextrin | Concurrent grafting and cationization achieved in a one-step process researchgate.net |

Formation of Cross-linked Hydrogels and Polymeric Networks

This compound is a key component in the formation of cross-linked hydrogels and polymeric networks. These three-dimensional structures are capable of absorbing large amounts of water or biological fluids and can be designed to be responsive to various stimuli. acs.orgnih.gov The cross-linking can be either chemical, forming permanent networks, or physical, resulting in reversible gels. nih.gov

Free radical polymerization is a common method to create these networks, where this compound is copolymerized with a cross-linking agent, such as N,N'-methylene-bis-acrylamide. researchgate.net For example, β-cyclodextrin-based hydrogels have been prepared by grafting monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and methacrylic acid (MAA) using this technique. researchgate.net The properties of the resulting hydrogels, such as their swelling behavior, can be tuned by the choice of comonomer and the degree of cross-linking. researchgate.net For instance, hydrogels containing MAA show pH-responsive swelling, while those with AMPS exhibit pH-independent swelling. researchgate.net

The table below details different hydrogel systems based on β-cyclodextrin.

| Hydrogel System | Monomers | Cross-linker | Key Properties |

| β-CD-co-poly(AMPS) | 2-acrylamido-2-methylpropane sulphonic acid (AMPS) | N,N′-methylene-bis-acrylamide | pH-independent swelling researchgate.net |

| β-CD-co-poly(MAA) | Methacrylic acid (MAA) | N,N′-methylene-bis-acrylamide | pH-responsive swelling researchgate.net |

| β-CD/CMC-co-Poly(AA) | Acrylic acid (AA), Carboxymethyl cellulose (B213188) (CMC) | N' N'-methylenebis-acrylamide | pH-responsive, controlled drug release plos.org |

| Magnetic Supramolecular Hydrogel | Acrylamide, AMPS, Acrylated β-cyclodextrin | - | Ferromagnetic, efficient adsorption of pollutants bohrium.com |

Mechanistic Studies of Polymerization in the Presence of Cyclodextrin

The presence of cyclodextrin during polymerization can significantly influence the reaction mechanism. Cyclodextrins can act as hosts for hydrophobic monomers in aqueous solutions, forming inclusion complexes. This encapsulation can affect the reactivity of the monomer and the kinetics of the polymerization. researchgate.net

In free radical polymerization, the cyclodextrin can solubilize hydrophobic monomers in water, allowing the polymerization to proceed in an aqueous medium. researchgate.net The growing polymer chain is thought to be expelled from the cyclodextrin cavity as it increases in size, allowing the cyclodextrin to complex with another monomer molecule. researchgate.net This process can lead to the formation of polymers with different microstructures and properties compared to those synthesized in conventional organic solvents.

Supramolecular Polymer Assembly and Hierarchical Architectures

The ability of this compound to participate in host-guest interactions is the foundation for the construction of complex supramolecular polymer assemblies and hierarchical architectures. These systems are held together by non-covalent bonds, which allows for dynamic and stimuli-responsive materials.

Construction of Host-Guest Based Supramolecular Polymers

Supramolecular polymers can be formed by the non-covalent association of monomeric units. princeton.edu In the context of this compound, this is typically achieved through host-guest interactions between the cyclodextrin cavity and a suitable hydrophobic guest molecule. These guest molecules can be attached to other polymer chains or be present as separate entities. princeton.edu

For example, supramolecular linear polyacrylamide has been prepared by the host-guest interaction between a β-cyclodextrin dimer and adamantane-terminated polyacrylamide. researchgate.net The formation of these supramolecular structures can be confirmed by techniques such as 2D NOESY NMR. researchgate.net The resulting polymers often exhibit enhanced properties, such as improved viscosity and shear resistance, due to the dynamic nature of the non-covalent cross-links. researchgate.net The combination of host-guest chemistry with other interactions, like metal-ligand coordination, can lead to the formation of even more complex and functional supramolecular polymers. rsc.org

The table below presents examples of supramolecular polymers based on host-guest interactions.

| Host | Guest | Polymer System | Driving Force |

| β-Cyclodextrin Dimer | Adamantane-terminated Polyacrylamide | Supramolecular Linear Polyacrylamide | Host-Guest Interaction researchgate.net |

| Poly(maleic acid)-co-(isobutene) substituted with β-CD | Poly(maleic acid)-co-(isobutene) substituted with 4-tert-butylanilide | Polymer Network | Host-Guest Interaction princeton.edu |

| β-Cyclodextrin | Adamantane (B196018) | Supramolecular Hydrogel | Host-Guest and Ionic Interactions acs.org |

| Acrylated β-Cyclodextrin | Bisphenols | Magnetic Supramolecular Hydrogel | Inclusion Complexation bohrium.com |

Self-Assembly into Nanostructures and Colloidal Systems

The self-assembly of polymers containing this compound can lead to the formation of various nanostructures and colloidal systems. This process is driven by the tendency of the cyclodextrin host and a hydrophobic guest to form inclusion complexes in an aqueous environment. nih.gov

For instance, nanoparticles coated with β-cyclodextrin can self-assemble in the presence of guest-functionalized molecules or other nanoparticles. nih.gov Gold nanoparticles modified with β-cyclodextrin have been shown to flocculate upon the addition of a ferrocene-containing dimer, which acts as a guest molecule. nih.gov Furthermore, the self-assembly of perthiolated β-cyclodextrin in water can lead to the formation of cross-linked hollow nanocapsules with diameters of approximately 50 nm. nih.gov These nanostructures have potential applications in encapsulation and controlled release. nih.gov

Integration into Hybrid Composite Materials

The integration of this compound into hybrid composite materials represents a significant advancement in materials science, leveraging the unique characteristics of the cyclodextrin macrocycle within larger polymer or inorganic frameworks. The reactive acrylamido group serves as a covalent anchor, allowing the beta-cyclodextrin (B164692) unit to be permanently incorporated into a material's structure during polymerization. This creates materials with a combination of properties derived from both the host matrix and the appended cyclodextrin.

A primary area of application for these hybrid materials is in the development of advanced hydrogels. nih.govresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. researchgate.net The incorporation of this compound into hydrogel structures imparts several beneficial properties. The cyclodextrin cavity remains available for forming host-guest inclusion complexes, enabling the hydrogel to act as a reservoir for the controlled release of molecules. nih.gov Furthermore, the cyclodextrin moiety can enhance the mechanical properties and environmental responsiveness of the hydrogel.

Research has demonstrated the synthesis of such hybrid hydrogels through the free-radical copolymerization of this compound with other monomers. mdpi.comresearchgate.net For instance, composite hydrogels have been prepared by polymerizing this compound in the presence of fillers like adamantane-modified cellulose nanocrystals (Ad-CNCs). mdpi.com In this system, the host-guest interaction between the beta-cyclodextrin and adamantane units enhances the interfacial compatibility between the cellulose filler and the polymer matrix, leading to supramolecular composite hydrogels with improved strength. mdpi.com

The versatility of this approach allows for the creation of a wide range of functional materials. By selecting different comonomers, the properties of the resulting composite can be tailored for specific applications. For example, copolymerization with monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS) or methacrylic acid (MAA) can introduce pH-responsive behavior into the hydrogel network. researchgate.netnih.gov These materials exhibit swelling or shrinking characteristics in response to changes in the pH of the surrounding environment.

The integration of this compound and its derivatives into composite materials is a burgeoning field with significant potential. These materials find applications in areas ranging from drug delivery and pollutant removal to the development of smart materials and sensors. researchgate.netutwente.nl The ability to combine the molecular recognition capabilities of cyclodextrin with the structural integrity and functionality of various polymers opens up new avenues for the design of sophisticated, high-performance materials.

Research Findings on this compound Hybrid Composites

| Composite System | Role of Cyclodextrin Derivative | Key Findings/Properties |

|---|---|---|

| Supramolecular composite hydrogels with 6-Acrylamido-β-CD (β-CD-AAm) and adamantane-modified cellulose nanocrystals (Ad-CNCs). mdpi.com | Acts as a host monomer for Ad-CNCs, enhancing interfacial compatibility through host-guest interactions. mdpi.com | Formation of strong supramolecular bonds between the filler and polymer matrix, resulting in hydrogels with improved mechanical strength. mdpi.com |

| β-cyclodextrin-based pH-responsive hydrogels grafted with 2-acrylamido-2-methylpropane sulphonic acid (AMPS) and methacrylic acid (MAA). researchgate.net | Serves as a cross-linking agent and a carrier system. researchgate.net | The hydrogels demonstrate pH-responsive swelling behavior and can be effectively employed as a carrier system for controlled drug delivery. researchgate.net |

| β-cyclodextrin-g-poly(2-acrylamido-2-methylpropane sulfonic acid [AMPS]) hydrogel microparticles. nih.gov | Enhances the solubility of poorly water-soluble drugs through inclusion complexation. nih.gov | Successfully enhanced the solubility of Rosuvastatin by 10.66-fold. The hydrogel microparticles showed potential as a delivery system for hydrophobic moieties. nih.gov |

| Hydroxypropyl-β-cyclodextrin (HP-βCD) inclusion complexes in a xanthan gum-based hydrogel grafted with 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS). mdpi.com | Improves the solubility of the drug (rutin) to allow for its incorporation into the hydrogel. mdpi.com | The composite hydrogel provided controlled drug release and exhibited high porosity and biodegradability. It also confirmed the antioxidative and antibacterial potential of the loaded drug. mdpi.com |

Host Guest Inclusion Chemistry of 6 Acrylamido Beta Cyclodextrin Systems

Fundamental Principles of Inclusion Complex Formation

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a unique toroidal structure, characterized by a hydrophobic internal cavity and a hydrophilic outer surface. oatext.comscispace.com This distinct architecture is the foundation of their ability to act as host molecules, encapsulating a wide variety of guest molecules within their cavity to form non-covalent inclusion complexes. oatext.comoatext.com The most common natural cyclodextrins are α-, β-, and γ-cyclodextrin, which are composed of six, seven, and eight glucopyranose units, respectively. oatext.comoatext.com 6-Acrylamido-beta-cyclodextrin is a derivative of β-cyclodextrin, retaining the fundamental seven-unit structure.

Investigation of Binding Mechanisms and Thermodynamics

Hydrophobic interactions are the principal driving force for the formation of inclusion complexes in aqueous environments. oatext.comnankai.edu.cn The non-polar, lipophilic cavity of the β-cyclodextrin core provides a favorable environment for hydrophobic guest molecules, which are poorly solvated by water. The displacement of high-energy water molecules from the cavity by a more hydrophobic guest is an entropically and enthalpically favorable process. conicet.gov.ar

The efficacy of this interaction is highly dependent on the dimensional fit between the host and the guest, a concept known as "space compatibility". researchgate.net The β-cyclodextrin cavity has a specific volume (approximately 262 ų), and optimal binding occurs when the guest molecule fits snugly within this space, maximizing contact with the cavity walls. beilstein-journals.org This precise geometric fit allows for the most effective exclusion of water and maximization of stabilizing interactions. researchgate.netbeilstein-journals.org For instance, studies on various β-cyclodextrin derivatives show that the binding affinity for a series of hydrophobic guests correlates well with the degree to which the guest's molecular volume occupies the host's cavity. beilstein-journals.org

While the hydrophobic effect initiates the complexation, the stability of the resulting host-guest assembly is significantly enhanced by other non-covalent forces. nankai.edu.cn Once the guest molecule is positioned within the cavity, van der Waals interactions between the guest and the inner walls of the cyclodextrin (B1172386) become a major stabilizing contributor. nankai.edu.cnnih.gov These are weak, short-range attractive forces that arise from temporary fluctuations in electron density, but their cumulative effect over the large surface area of the cavity is substantial. nih.govnih.gov

Hydrogen bonding can also play a crucial role, although its contribution is more varied. nih.govescholarship.org Hydrogen bonds can form between polar groups on the guest molecule and the hydroxyl groups located on the rims of the cyclodextrin molecule. nih.govescholarship.org Furthermore, the β-cyclodextrin structure itself is stabilized by a belt of intramolecular hydrogen bonds between the secondary hydroxyl groups of adjacent glucose units, which imparts a degree of rigidity to the molecule. nih.govresearchgate.net Modification or disruption of these internal hydrogen bonds, for example through derivatization, can alter the host's flexibility and, consequently, its binding potential. nih.gov In some cases, guest molecules can form hydrogen-bond bridges with the host, further anchoring them within the complex. nih.gov

Stoichiometry and Stability Constants of Inclusion Complexes

The interaction between a host and a guest molecule in solution is a reversible equilibrium that can be characterized by its stoichiometry and a stability constant (also known as a binding or association constant, K). oatext.com The stoichiometry refers to the molar ratio of the host to the guest in the resulting complex. For many guest molecules interacting with β-cyclodextrin, a 1:1 stoichiometry is most common. conicet.gov.arnih.govnih.gov However, depending on the size and shape of the guest and the concentration of the cyclodextrin, other stoichiometries, such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host), can also be formed. scispace.comnih.gov

The stability constant (K) is a quantitative measure of the binding affinity between the host and guest. It is the equilibrium constant for the association reaction, and a higher K value indicates a more stable complex and a stronger interaction. oatext.com The stability constant is influenced by factors such as temperature, pH, and the polarity of the solvent. oatext.comsdu.dk For example, the complexation of ibuprofen (B1674241) with β-cyclodextrin is pH-dependent, with the neutral form of the drug exhibiting a higher stability constant than its ionized form. sdu.dk These constants can be determined experimentally using various techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR). scispace.comnih.gov

Table 1: Examples of 1:1 Stoichiometry and Stability Constants (K) for β-Cyclodextrin Complexes with Various Guests

| Guest Compound | Stability Constant (K) | Method | Conditions |

| Toluene | 115.3 M⁻¹ | SPME-HPLC | - |

| Naphthalene | 1650 M⁻¹ | SPME-HPLC | - |

| Biphenyl | 2130 M⁻¹ | SPME-HPLC | - |

| Phenanthrene | 3510 M⁻¹ | SPME-HPLC | - |

| Ibuprofen (neutral) | ~16,000 M⁻¹ | ITC | pH 3 |

| Ibuprofen (ionized) | ~8,000 M⁻¹ | ITC | pH > 5 |

| Cholesterol | 28,095 M⁻¹ | Phase Solubility | 20 °C |

| This table presents data for the parent β-cyclodextrin to illustrate typical stability constant values. Data derived from multiple sources. conicet.gov.arnih.govsdu.dk |

Impact of Acrylamido Functionality on Host-Guest Recognition

The introduction of an acrylamido group at the C6 position of a glucose unit transforms β-cyclodextrin into this compound, a reactive monomer capable of polymerization. bohrium.comresearchgate.net This modification, occurring at the primary, narrower face of the cyclodextrin torus, has a distinct impact on its host-guest recognition properties.

The primary role of the acrylamido group, however, is to serve as a polymerizable handle. When copolymerized with other monomers, such as N-isopropylacrylamide (NIPAAm), it allows for the incorporation of the β-cyclodextrin cavity as a pendant group along a polymer chain. beilstein-journals.orgacs.org In such polymeric systems, the host-guest interactions of the cyclodextrin moiety can be used to form supramolecular hydrogels or other advanced materials. bohrium.comnih.gov The accessibility of the cavity might be slightly sterically hindered by the polymer backbone, but the fundamental recognition ability is retained, enabling the system to respond to the presence of specific guest molecules. acs.orgspiedigitallibrary.org

Research Applications in Diverse Scientific Fields Excluding Clinical Human Trials and Dosages

Controlled Release Systems

The ability of the cyclodextrin (B1172386) cavity to encapsulate molecules makes 6-Acrylamido-beta-cyclodextrin a key component in the design of sophisticated controlled release systems.

Researchers have successfully incorporated this compound into advanced delivery vehicles like hydrogels and nanoparticles to enhance drug solubility, stability, and control release. mdpi.comnih.gov Hydrogels, which are three-dimensional polymer networks, can be synthesized using this compound as a functional monomer alongside other acrylic monomers and cross-linkers through techniques like free radical polymerization. researchgate.netnih.gov

For instance, magnetic supramolecular hydrogels have been constructed by polymerizing acrylamide, 2-acrylamido-2-methylpropane sulfonic acid, and acrylated β-cyclodextrin with Fe₃O₄ nanoparticles. bohrium.com Similarly, pH-responsive hydrogels for controlled drug delivery have been prepared by grafting monomers like 2-acrylamido-2-methylpropane sulphonic acid (AMPS) or methacrylic acid (MAA) onto a β-cyclodextrin-based network. researchgate.net Another approach involves the synthesis of thin hydrogel layers on electrode surfaces using electrochemically induced free radical polymerization of N-isopropylacrylamide (NIPA) and this compound. acs.org These examples demonstrate the versatility of this compound in creating diverse delivery platforms.

Table 1: Examples of Delivery Vehicles Fabricated with this compound

| Delivery Vehicle Type | Other Components | Fabrication Method | Intended Application | Reference |

| Magnetic Supramolecular Hydrogel | Acrylamide, AMPS, Fe₃O₄ Nanoparticles | Thermal Polymerization | Pollutant Adsorption | bohrium.com |

| pH-Responsive Hydrogel | AMPS, Methacrylic Acid (MAA) | Free Radical Polymerization | Controlled Drug Delivery | researchgate.net |

| Thermoresponsive Thin Hydrogel Layer | N-isopropylacrylamide (NIPA) | Electrochemically Induced Polymerization | Electrochemically Controlled Release | acs.org |

| Hydrogel Microparticles | AMPS | Aqueous Free-Radical Polymerization | Solubility Enhancement | nih.gov |

The inclusion of this compound in polymer matrices significantly influences their release properties, enabling stimuli-responsive behaviors. These "smart" systems can release their payload in response to specific environmental triggers such as pH, temperature, or electrical stimuli. rsc.orge3s-conferences.org

pH-Responsive Release: Hydrogels containing ionizable groups, such as those made with methacrylic acid, exhibit pH-dependent swelling. researchgate.net At higher pH values (e.g., pH 7.4, simulating intestinal fluid), these hydrogels show maximum swelling and drug release. researchgate.nettandfonline.com

Thermo-Responsive Release: When copolymerized with temperature-sensitive monomers like N-isopropylacrylamide (NIPA), the resulting hydrogels display a volume-phase transition temperature. acs.org The presence of the hydrophilic β-cyclodextrin groups can shift this transition temperature, allowing for thermally triggered release at physiologically relevant temperatures. acs.org

Electrochemically-Controlled Release: Thin hydrogel films containing this compound and redox-active guest molecules (like ferrocene (B1249389) derivatives) can release their payload upon electrochemical stimulation. acs.org Oxidation of the ferrocene moiety weakens its inclusion within the cyclodextrin cavity, triggering its release from the hydrogel network. acs.org

The release kinetics from these systems are often complex. Studies have shown that drug release can follow various models, including Higuchi, zero-order, and non-Fickian diffusion, depending on the specific composition and structure of the hydrogel. researchgate.nettandfonline.commdpi.com For example, hydrogels based on sodium alginate and 2-acrylamido-2-methyl-1-propane sulfonic acid predominantly followed Higuchi release kinetics, indicating a diffusion-controlled mechanism. mdpi.com

Environmental Remediation Technologies

The unique host-guest complexation ability of the cyclodextrin moiety is harnessed for environmental applications, specifically for capturing and removing pollutants from water. taylorfrancis.com

Polymeric materials containing this compound are effective adsorbents for a variety of organic micropollutants. nih.gov These adsorbents are often synthesized as hydrogels or other polymer structures that are insoluble in water, allowing for easy separation after the adsorption process.

A notable example is a magnetic supramolecular hydrogel which demonstrated high efficiency in adsorbing cationic dyes and bisphenols. bohrium.com The magnetic nanoparticles incorporated into the hydrogel allow for simple magnetic separation from the treated water. bohrium.com Another study developed a β-cyclodextrin-polyacrylamide hydrogel specifically for the removal of dyes and other organic pollutants from water, showing the effectiveness of these materials as low-cost adsorbents. nih.gov Cyclodextrin-based polymers are seen as promising alternatives to traditional adsorbents like activated carbon. nih.govresearchgate.net

The primary mechanism for pollutant removal by these materials is the formation of inclusion complexes between the pollutant molecules (guests) and the hydrophobic cavities of the β-cyclodextrin units (hosts). nih.govresearchgate.net This is often supplemented by other interactions. For instance, in the adsorption of cationic dyes, electrostatic interactions between the positively charged dye molecules and negatively charged groups on the polymer backbone (like carboxyl groups) also play a significant role. rsc.orgmdpi.com

Kinetic studies frequently show that the adsorption process fits a pseudo-second-order model, suggesting that the rate-limiting step is chemisorption involving valence forces or electron exchange between the adsorbent and the pollutant. bohrium.comnih.govmdpi.com The adsorption isotherms often align with the Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical sites. nih.gov

The efficiency of these adsorbents is high. For example, the magnetic Fe₃O₄‐P(AAm‐AMPS‐CDA) supramolecular hydrogel achieved adsorption efficiencies of 96% for crystal violet, 98% for methylene (B1212753) blue, and 88% for bisphenol A. bohrium.com Importantly, these materials often exhibit good reusability, maintaining high adsorption rates even after multiple cycles of use and regeneration. bohrium.comrsc.org

Table 2: Adsorption Performance of a this compound Based Hydrogel

| Pollutant | Adsorption Efficiency | Kinetic Model | Adsorption Mechanism(s) | Reference |

| Crystal Violet | 96% | Pseudo-second-order | Inclusion Complexation, Electrostatic Interaction | bohrium.com |

| Methylene Blue | 98% | Pseudo-second-order | Inclusion Complexation, Electrostatic Interaction | bohrium.com |

| Bisphenol A | 88% | Pseudo-second-order | Inclusion Complexation | bohrium.com |

| Bisphenol F | 69% | Pseudo-second-order | Inclusion Complexation | bohrium.com |

Smart Materials and Responsive Systems

This compound is a key component in the fabrication of "smart" materials, which are designed to undergo significant changes in their physicochemical properties in response to external stimuli. nih.gove3s-conferences.org The responsiveness is often derived from the dynamic nature of the host-guest interactions within the cyclodextrin cavities, which can be influenced by changes in the surrounding environment. rsc.org

By copolymerizing this compound with stimuli-responsive monomers, materials can be created that react to pH, temperature, light, and chemical or electrical signals. acs.orge3s-conferences.org For example, a hydrogel that is responsive to both temperature and pH can be created by crosslinking poly(N-isopropyl acrylamide) (PNIPAm) and poly(methacrylic acid) (PMAc) with β-cyclodextrin. e3s-conferences.org Such multi-responsive systems have potential applications in targeted delivery and sensing. The ability to control the association and dissociation of guest molecules within the cyclodextrin cavity via an external trigger is the fundamental principle behind these smart systems. rsc.orgacs.org

Bioconjugation and Biomedical Research Platforms (excluding clinical efficacy)

The reactive acrylamido group of this compound makes it a valuable building block for bioconjugation and the creation of versatile biomedical research platforms. Bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins, peptides, or nucleic acids.

Polymers and hydrogels containing this compound can be functionalized with targeting ligands, such as antibodies or peptides, to create systems that can specifically interact with cells or tissues. This is achieved by reacting the acrylamido groups or other functional groups incorporated into the polymer with complementary functionalities on the targeting ligand.

These bioconjugated platforms are being investigated for various research applications, including targeted drug delivery and biosensing. For instance, a nanoparticle system based on a this compound polymer could be decorated with a ligand that binds to a receptor overexpressed on cancer cells. This would allow for the targeted delivery of a chemotherapeutic agent encapsulated within the nanoparticle's cyclodextrin cavities, potentially increasing its efficacy and reducing side effects in preclinical models.

Separation Science and Chiral Recognition Studies

The unique host-guest chemistry of the beta-cyclodextrin (B164692) moiety in this compound has led to its application in separation science, particularly for chiral recognition. Chiral recognition is the ability to distinguish between enantiomers, which are non-superimposable mirror images of a chiral molecule. This is of great importance in the pharmaceutical industry, as enantiomers of a drug can have different pharmacological activities and toxicities.

Polymers and stationary phases for chromatography have been developed using this compound. When used as a chiral selector in techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), the cyclodextrin cavity can preferentially interact with one enantiomer over the other. This differential interaction leads to a separation of the enantiomers, allowing for their individual analysis and purification.

The acrylamido group facilitates the immobilization of the beta-cyclodextrin onto a solid support, such as silica (B1680970) gel, creating a chiral stationary phase. The efficiency of the chiral separation depends on several factors, including the structure of the analyte, the mobile phase composition, and the temperature.

| Application Area | Technique | Principle of Separation |

| Chiral Separation | High-Performance Liquid Chromatography (HPLC) | Differential inclusion of enantiomers in the cyclodextrin cavity of a chiral stationary phase |

| Chiral Separation | Capillary Electrophoresis (CE) | Differential migration of enantiomer-cyclodextrin complexes in an electric field |

Characterization and Analytical Methodologies for 6 Acrylamido Beta Cyclodextrin and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are fundamental in verifying the successful synthesis of 6-Acrylamido-beta-cyclodextrin and in studying the formation of inclusion complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for investigating host-guest interactions.

¹H NMR Spectroscopy is utilized to confirm the structure of this compound by identifying the chemical shifts of its protons. The protons located within the hydrophobic cavity of the β-cyclodextrin (H-3 and H-5) and those on the exterior (H-2 and H-4) exhibit distinct signals. d-nb.info Upon the inclusion of a guest molecule, changes in the chemical shifts of these protons, particularly upfield shifts for H-3 and H-5, provide evidence of complex formation. nih.govnih.gov This is due to the shielding effect of the encapsulated guest molecule. nih.gov The observation of a single set of resonances for the host-guest system indicates that the complexation is a fast exchange process on the NMR timescale. nih.govscienceasia.org

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides through-space correlations between protons that are in close proximity, which is invaluable for determining the geometry of inclusion complexes. dtu.dk The presence of cross-peaks between the protons of the guest molecule and the inner protons (H-3 and H-5) of the β-cyclodextrin cavity confirms the encapsulation of the guest. dtu.dkmdpi.com The intensity of these cross-peaks can also provide information about the depth of the guest's insertion into the cavity. dtu.dk

Interactive Data Table: Representative ¹H NMR Chemical Shift Changes

| Proton | Chemical Shift (δ) of Free β-CD (ppm) | Chemical Shift (δ) of Complexed β-CD (ppm) | Change in Chemical Shift (Δδ) (ppm) |

| H-3 | 3.56–3.60 | Shifted upfield | -0.06 |

| H-5 | 3.45–3.53 | Shifted upfield | -0.11 |

| H-6 | 3.23–3.32 | Shifted upfield | -0.09 |

Note: The specific chemical shifts can vary depending on the solvent and the guest molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to confirm the functionalization of β-cyclodextrin and to study the interactions in inclusion complexes. The FTIR spectrum of β-cyclodextrin displays characteristic absorption bands corresponding to its various functional groups. mdpi.com

Key vibrational bands for β-cyclodextrin include a broad band around 3300-3400 cm⁻¹ for O-H stretching, a band around 2900 cm⁻¹ for C-H stretching, and peaks around 1152 cm⁻¹ and 1021 cm⁻¹ for C-O-C and C-O stretching, respectively. mdpi.com The introduction of the acrylamido group at the 6-position of the β-cyclodextrin can be confirmed by the appearance of new absorption peaks, such as the C=O stretching of the amide group. researchgate.net

Upon formation of an inclusion complex, changes in the intensity, shape, and position of the characteristic peaks of both the host and guest molecules can be observed. uitm.edu.my These spectral changes are indicative of the altered microenvironment of the guest molecule upon encapsulation within the cyclodextrin (B1172386) cavity. uitm.edu.my

Interactive Data Table: Key FTIR Absorption Bands for β-Cyclodextrin

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | O-H stretching vibrations |

| ~2900 | C-H asymmetric stretching |

| ~1645 | O-H bending vibrations |

| ~1152 | C-O-C glycosidic symmetric stretching |

| ~1021 | C-O stretching vibrations |

UV-Vis and fluorescence spectroscopy are valuable techniques for studying the formation and stoichiometry of inclusion complexes between this compound and suitable guest molecules.

UV-Vis Spectroscopy can be employed when the guest molecule possesses a chromophore. The formation of an inclusion complex can lead to a shift in the maximum absorption wavelength (λmax) of the guest molecule. nih.gov This shift, often a blue shift (hypsochromic shift), is attributed to the transfer of the chromophore from a polar aqueous environment to the less polar, hydrophobic cavity of the cyclodextrin. nih.gov The continuous variation method (Job's plot), which involves monitoring the absorbance of solutions with varying mole fractions of the host and guest, can be used to determine the stoichiometry of the complex. nih.gov

Fluorescence Spectroscopy is a highly sensitive technique for studying inclusion complexes, particularly when the guest molecule is fluorescent. Upon encapsulation, the fluorescence intensity of the guest molecule often increases. This enhancement is due to the protection of the guest from non-radiative decay processes in the bulk aqueous solution and the change in the microenvironment polarity. rsc.org This change in fluorescence can be used to determine the binding constant of the host-guest complex.

Thermal Analysis for Polymer Network Integrity and Stability

Thermal analysis techniques are crucial for evaluating the thermal stability and structural integrity of polymer networks derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition profile of materials. For polymers of this compound, TGA can reveal the onset temperature of decomposition, the temperature of maximum weight loss, and the amount of residual char at high temperatures. nih.govmdpi.com

The TGA thermogram of β-cyclodextrin typically shows an initial weight loss at lower temperatures (around 100 °C) due to the evaporation of water molecules from its cavity. researchgate.net The main decomposition of the cyclodextrin structure occurs at higher temperatures. researchgate.net In polymers containing this compound, the thermal stability can be altered compared to the individual components. The formation of a cross-linked network can enhance the thermal stability of the polymer. nih.gov

Interactive Data Table: Typical TGA Decomposition Stages for β-Cyclodextrin

| Temperature Range (°C) | Event |

| ~30-120 | Loss of water molecules |

| ~250-400 | Main decomposition of the cyclodextrin |

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. malvernpanalytical.com It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). pressbooks.pub

For polymers derived from this compound, DSC can be used to assess the integrity of the polymer network and to study the effect of cross-linking. The glass transition temperature is a key parameter that reflects the mobility of the polymer chains. hu-berlin.de Changes in the DSC thermogram, such as the appearance or disappearance of peaks, can indicate the formation of an inclusion complex or a change in the crystalline structure of the material. researchgate.net For instance, the endothermic peak corresponding to the melting of a guest molecule may disappear or shift upon its inclusion into the cyclodextrin cavity, indicating the formation of an amorphous complex. researchgate.netnih.gov

Interactive Data Table: Common Thermal Events Observed by DSC

| Thermal Event | Description | Type of Transition |

| Glass Transition (Tg) | Change from a rigid, glassy state to a more flexible, rubbery state. | Endothermic (step change in heat flow) |

| Crystallization (Tc) | Ordering of amorphous polymer chains into a crystalline structure. | Exothermic |

| Melting (Tm) | Transition from a crystalline solid to a liquid. | Endothermic |

Morphological and Microstructural Analysis

The morphological and microstructural characteristics of materials derived from this compound are fundamental to understanding their physical properties and performance in various applications. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) provide critical insights into the surface topography, internal structure, and crystalline nature of these materials.

Scanning Electron Microscopy (SEM)

Studies on hydrogels incorporating β-cyclodextrin (β-CD) derivatives reveal varied surface morphologies. For instance, the surface of a β-CD-based hydrogel has been described as irregular and hard, a characteristic that may be correlated with a high degree of crosslinking among the hydrogel components. nih.govresearchgate.net In contrast, pure β-CD typically appears as small crystalline particles. nih.gov The morphology of polymeric systems can be significantly altered by the inclusion of β-CD. Hydrogels formed by copolymerizing β-CD-methacrylate with acrylamide have been shown to have larger pore sizes than conventional polyacrylamide hydrogels. nih.govmdpi.com This porous nature is a key factor influencing properties like swelling and drug release. mdpi.com

The formation of inclusion complexes can also be observed through SEM. The analysis allows for the visualization of changes in surface texture and particle shape when a guest molecule is encapsulated within the cyclodextrin cavity. nih.gov

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

X-ray Diffraction (XRD) is an essential analytical method used to determine the physical state of materials, distinguishing between crystalline and amorphous structures. nih.govmdpi.com Sharp, well-defined peaks in an XRD pattern are indicative of a crystalline material, whereas broad, diffuse peaks suggest an amorphous nature. nih.govmdpi.com

Pure β-cyclodextrin is a crystalline compound, exhibiting a characteristic XRD pattern with sharp and prominent peaks at specific diffraction angles (2θ). nih.govnih.gov The modification of β-cyclodextrin to this compound and its subsequent polymerization into hydrogels leads to significant changes in its crystalline structure. During the formation of a crosslinked polymeric network, the original crystalline structure of the β-CD is disrupted. This results in a decrease in crystallinity, which is observed in the XRD pattern as a reduction in the intensity of the characteristic peaks, or their complete disappearance, in favor of a more amorphous halo. nih.govresearchgate.net This transition from a crystalline to a more amorphous state is a key indicator that crosslinking and grafting have occurred. nih.gov

| Compound | State | Characteristic 2θ Peaks (°) | Reference |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | Crystalline | 9.01, 12.51, 17.23, 19.21, 22.23, 24.4, 35.3 | nih.gov |

| β-Cyclodextrin (β-CD) | Crystalline | 11.80, 15.75, 21.50, 27.90 | nih.gov |

| β-CD-based Hydrogel | Amorphous | Sharp crystalline peaks are reduced or disappear. | nih.gov |

Rheological and Mechanical Property Evaluation of Polymeric Systems

The evaluation of rheological and mechanical properties is crucial for characterizing polymeric systems derived from this compound, as these properties dictate their behavior in applications such as hydrogels and viscosity modifiers.

Rheological studies focus on the flow of matter, primarily in a liquid state, or as 'soft solids'. The inclusion of β-cyclodextrin can significantly alter the rheological behavior of polymer solutions. Research has shown that β-cyclodextrin can have different effects depending on the type of polymer it is combined with. For instance, it has been observed to increase the apparent viscosity of solutions containing natural polymers like xanthan gum and guar gum. nih.gov Conversely, it can cause a reduction in the apparent viscosity of semi-synthetic polymers such as sodium carboxymethyl cellulose (B213188) and methyl cellulose. nih.gov Furthermore, the complexation between β-cyclodextrin and various surfactants can lead to the formation of supramolecular assemblies with intriguing rheological properties. rsc.org Studies have found that a 2:1 molar ratio of β-cyclodextrin to a sulfonic surfactant is ideal for inducing axial growth of these assemblies, resulting in a significant increase in the viscosity of the suspension, sometimes leading to gel-like behavior. rsc.org

The mechanical properties of hydrogels are also influenced by the incorporation of β-cyclodextrin derivatives. When used as a cross-linking agent in the polymerization process, β-cyclodextrin can enhance the mechanical properties of the resulting hydrogel. semanticscholar.org This improvement is attributed to an increase in the cross-link density of the hydrogel's three-dimensional network. semanticscholar.org

Sol-Gel Fraction Analysis for Hydrogel Characterization

Sol-gel analysis is a fundamental technique for the characterization of hydrogels, providing quantitative information about the efficiency of the crosslinking reaction. nih.govresearchgate.net During the polymerization of a hydrogel, not all monomers and polymers become part of the crosslinked network. The resulting material consists of two fractions: the "gel" fraction, which is the insoluble, crosslinked part of the hydrogel, and the "sol" fraction, which comprises the uncrosslinked and soluble polymer chains that did not integrate into the network. nih.gov

The determination of the sol and gel fractions is influenced by the feed ratios of the hydrogel's components. nih.gov An increase in the concentration of β-cyclodextrin, monomers (like acrylic acid), and crosslinkers generally leads to an increase in the gel fraction. nih.govresearchgate.netnih.gov This is because a higher concentration of these reactants provides a greater number of free radicals and reactive sites available for the polymerization and crosslinking process, leading to a more extensive and robust network. nih.gov Consequently, as the gel fraction increases, the sol fraction decreases. researchgate.net This analysis is crucial for understanding the network structure and predicting the hydrogel's properties, such as its swelling capacity and stability. nih.govresearchgate.net

| Component | Change in Concentration | Effect on Gel Fraction | Effect on Sol Fraction | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Increase | Increase | Decrease | nih.govresearchgate.net |

| Monomer (e.g., Acrylic Acid) | Increase | Increase | Decrease | nih.govresearchgate.net |

| Crosslinker (e.g., EGDMA) | Increase | Increase | Decrease | nih.gov |

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations of Host-Guest Complexes

Molecular modeling and docking simulations are instrumental in elucidating the formation and stability of inclusion complexes involving 6-acrylamido-beta-cyclodextrin as the host molecule. These computational techniques predict the preferred orientation and binding affinity of a guest molecule within the cyclodextrin (B1172386) cavity.

Research on beta-cyclodextrin (B164692) (β-CD) complexes reveals that the hydrophobic inner cavity readily encapsulates nonpolar guest molecules or nonpolar moieties of larger molecules. oatext.com The process is driven primarily by non-bonded van der Waals interactions and hydrophobic interactions. tu.ac.thresearchgate.net Molecular docking simulations, often using software like AutoDock Vina, are employed to explore the potential binding modes of a guest within the β-CD cavity. mdpi.comnih.govnih.gov These simulations calculate the binding energy for various conformations, with the lowest energy value corresponding to the most stable complex. researchgate.netnih.gov

The stoichiometry of these host-guest complexes, typically 1:1 or 1:2, can also be investigated using these methods. researchgate.netmdpi.com For instance, simulations have been used to compare the stability of 1:1 versus 2:1 complexes for various guest molecules with β-CD, finding that 2:1 complexes can be more energetically favorable. mdpi.com The choice of force field (e.g., AMBER, Glycam06) and solvent model is crucial for obtaining results that correlate well with experimental data, such as that from NMR spectroscopy. tu.ac.thnih.gov

Table 1: Common Computational Methods for Host-Guest Docking Simulations

| Method/Software | Application | Key Findings from β-CD Studies |

|---|---|---|

| Molecular Docking (e.g., AutoDock) | Predicts binding poses and affinities of guest molecules. | Determines the most stable orientation (e.g., which part of the guest enters the cavity) and calculates binding energies. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the complex over time in a solvent. | Reveals the stability of the complex, the role of water molecules, and conformational changes. tu.ac.thnih.gov |

| MM-PBSA/GBSA | Calculates binding free energy from MD simulation snapshots. | Provides a more accurate estimation of binding affinity by considering solvation effects. tu.ac.th |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations offer a deeper understanding of the electronic properties of this compound and its complexes. These methods, which include semi-empirical, Density Functional Theory (DFT), and ab initio approaches, are used to calculate molecular orbitals, charge distributions, and reaction energetics. mdpi.comresearchgate.net

For cyclodextrin systems, DFT methods, such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-31G(d,p)), have become increasingly popular for optimizing geometries and calculating interaction energies. mdpi.commdpi.comresearchgate.net These calculations can confirm the geometries predicted by molecular docking and provide more reliable energy values. mdpi.comresearchgate.net The inclusion of dispersion corrections (e.g., -D3) is important for accurately describing the non-covalent interactions that dominate host-guest binding. mdpi.com

The electronic structure of the 6-acrylamido substituent is of particular interest. The acrylamido group contains a reactive vinyl moiety, making it susceptible to polymerization, and a polar amide bond. QC calculations can determine the partial charges on the atoms of this group, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. nih.gov This information is vital for predicting the molecule's reactivity, particularly in polymerization reactions and its interaction with various guest molecules. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed for large systems like host-guest complexes, where the guest and the immediate interaction site (the acrylamido group and cavity) are treated with a high-level QM method, and the rest of the cyclodextrin is treated with a more computationally efficient MM force field. nih.gov

Table 2: Quantum Chemical Methods in Cyclodextrin Research

| Method | Focus | Common Applications |

|---|---|---|

| Semi-empirical (e.g., PM3, PM6, PM7) | Fast geometry optimization and initial screening. | Often used for pre-optimization of large systems before applying more accurate DFT methods. mdpi.comresearchgate.net |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, and optimized geometries. | Calculating binding energies, analyzing charge transfer, and investigating reaction mechanisms. mdpi.comnih.gov |

| QM/MM | High accuracy for a specific region of a large system. | Studying reaction mechanisms within the host-guest complex or accurately calculating binding energies. nih.gov |

Simulation of Polymerization Processes and Network Formation

The acrylamido group of this compound serves as a polymerizable handle, allowing for the creation of linear polymers or cross-linked hydrogel networks. Simulating these polymerization processes provides insight into the resulting polymer architecture and properties.

Free-radical polymerization is a common method used to create polymers from acrylamido- and acrylate-based monomers. researchgate.netnih.gov Simulations can model the key steps of this process: initiation, propagation, and termination. Kinetic Monte Carlo or molecular dynamics simulations can be used to track the growth of polymer chains, predict the molecular weight distribution, and understand the branching and cross-linking density in the resulting network.

Prediction of Material Properties and Interaction Dynamics

Computational methods are increasingly used to predict the macroscopic properties of materials based on their microscopic structure. For polymers derived from this compound, this includes predicting mechanical strength, swelling behavior, and interaction with small molecules.

Molecular dynamics simulations of the polymer network in an aqueous environment can predict the swelling ratio of hydrogels. mdpi.com By simulating the polymer in a box of water molecules, one can observe the diffusion of water into the network and the equilibrium swollen state. These simulations can also provide information on the mechanical properties, such as the elastic modulus, by simulating the response of the material to applied stress or strain.

Furthermore, machine learning models are emerging as a powerful tool for predicting polymer properties. mdpi.com By training a model on a large dataset of known polymers and their characteristics, it is possible to predict properties like glass transition temperature, thermal decomposition temperature, and tensile strength for new polymer structures, including those based on this compound. mdpi.comdigitellinc.com

The interaction dynamics of these polymers with drug molecules or pollutants are also a key area of investigation. Steered molecular dynamics (SMD) can be used to simulate the process of a guest molecule entering or leaving the cyclodextrin cavity within the polymer matrix, providing estimates of the binding forces and energy barriers involved in drug release or sequestration of pollutants. nih.gov

Table 3: Predicted and Characterized Properties of β-CD Based Polymers

| Property | Method of Prediction/Characterization | Relevance to 6-Acrylamido-β-cyclodextrin Polymers |

|---|---|---|

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | TGA/DSC data from related β-CD polymers show degradation profiles, indicating the thermal stability of the network. researchgate.netplos.orgnih.gov |

| Swelling Behavior | Experimental swelling studies at different pH values. | pH-responsive swelling is a key feature of hydrogels made from monomers like AMPS and MAA, which would be imparted to a 6-acrylamido-β-CD copolymer. researchgate.netnih.gov |

| Morphology | Scanning Electron Microscopy (SEM) | SEM images reveal the porous structure of the hydrogel network, which is crucial for swelling and guest molecule diffusion. researchgate.netmdpi.com |

| Drug Release | In-vitro release studies | The release profile of a model drug can be predicted to be dependent on pH and the specific composition of the polymer network. researchgate.netmdpi.com |

Future Perspectives and Emerging Research Directions

Development of Next-Generation 6-Acrylamido-beta-Cyclodextrin Derivatives

The functionalization of this compound is a key strategy for creating next-generation materials with tailored properties. Current research has laid the groundwork for synthesizing monofunctionalized cyclodextrins, a process that is crucial for producing the this compound monomer itself. tcichemicals.combeilstein-journals.orgmdpi.com The synthesis typically involves the initial modification of β-cyclodextrin at the C-6 position, often through a tosylated intermediate, followed by nucleophilic substitution to introduce an amino group, which is then reacted to form the acrylamide. beilstein-journals.orgmdpi.com

Future research will likely focus on creating more complex and highly functionalized derivatives. This includes the development of copolymers where this compound is polymerized with other functional monomers to impart specific characteristics. For instance, copolymers with acrylic acid have been synthesized to create materials with enhanced temperature tolerance, shear-tolerance, and salt-resistance, which have shown potential in applications like enhanced oil recovery. nih.govacs.org

Furthermore, the development of "modular" β-cyclodextrin derivatives, where different functional groups can be introduced at specific positions, opens up possibilities for creating a diverse library of monomers. nih.gov Research into the synthesis of β-cyclodextrin derivatives containing unsaturated bonds is also a promising avenue for creating novel functional monomers for molecularly imprinted polymers with enhanced recognition capabilities. researchgate.net The exploration of post-polymerization modification techniques will also be crucial. This involves chemically altering the poly(this compound) backbone after polymerization to introduce new functionalities, a strategy that offers a high degree of control over the final material properties. mdpi.comresearchgate.net

| Derivative Type | Synthetic Strategy | Potential Properties | Reference(s) |

| Copolymers | Free radical copolymerization with monomers like acrylic acid and acrylamide-adamantane. | Enhanced thermal and salt tolerance, improved viscoelasticity. | nih.govacs.org |

| Modular Derivatives | Synthesis of mono-functionalized β-cyclodextrins with various reactive groups. | Tunable properties for specific applications, such as molecular recognition. | nih.govresearchgate.net |

| Post-Polymerization Modified Polymers | Chemical modification of the pre-formed polymer backbone. | Introduction of a wide range of functionalities not compatible with polymerization conditions. | mdpi.comresearchgate.net |

| Grafted Polymers | Grafting of polymer chains onto the cyclodextrin (B1172386) moiety. | Creation of complex architectures with unique self-assembly behaviors. | researchgate.netrsc.org |

Integration into Multi-Stimuli Responsive and Adaptive Systems

A significant area of future research lies in the integration of this compound into multi-stimuli responsive and adaptive systems. The acrylamido group provides a convenient handle for creating cross-linked hydrogels and other polymeric networks. plos.orgmdpi.com These materials can be designed to respond to a variety of external stimuli, such as temperature, pH, light, and the presence of specific guest molecules.

The inherent host-guest recognition ability of the β-cyclodextrin cavity is a key feature in designing these "smart" materials. For example, hydrogels can be created that exhibit a sol-gel transition in response to temperature changes and the competitive binding of a guest molecule. nih.gov The incorporation of other responsive monomers during polymerization can lead to materials that react to multiple stimuli simultaneously. For instance, copolymers of this compound with N-isopropylacrylamide could yield hydrogels that are both thermo-responsive and capable of controlled drug release through host-guest interactions.

Future work will likely focus on developing more sophisticated systems with finely tuned responses. This could involve creating hierarchical structures where different responsive components are organized at different length scales. The goal is to create adaptive materials that can sense their environment and respond in a programmed and predictable manner. These systems hold immense promise for applications in areas such as targeted drug delivery, tissue engineering, and soft robotics.

| Stimulus | Mechanism | Potential Application |

| Temperature | Lower critical solution temperature (LCST) behavior of copolymerized chains (e.g., with N-isopropylacrylamide). | Controlled drug release, smart valves. |

| pH | Ionization of acidic or basic co-monomers (e.g., acrylic acid). | pH-triggered swelling/deswelling for drug delivery. plos.org |

| Guest Molecules | Competitive binding within the cyclodextrin cavity. | Sensor development, controlled release of encapsulated compounds. |

| Light | Incorporation of photo-responsive moieties (e.g., azobenzene). | Light-triggered material property changes. |

| Redox | Inclusion of redox-active groups (e.g., ferrocene). | Redox-mediated control over material behavior. rsc.org |

Exploration of Novel Application Domains and Niche Areas